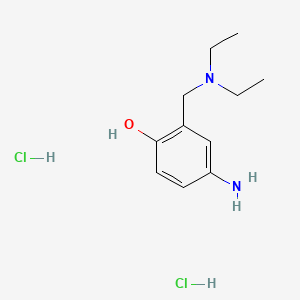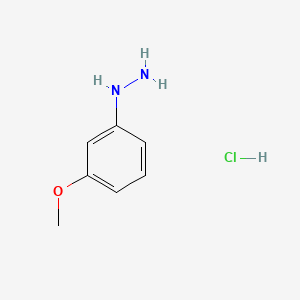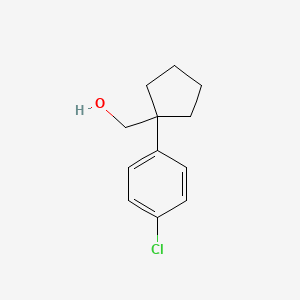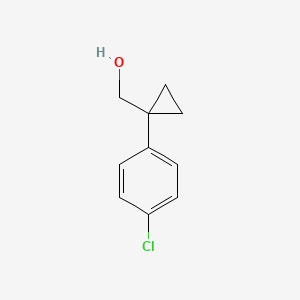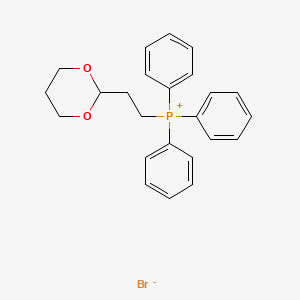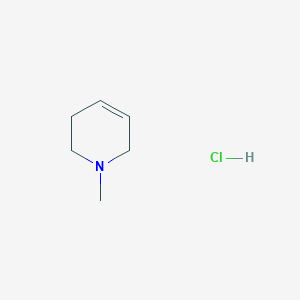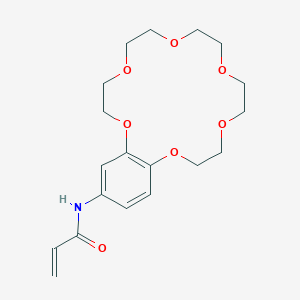
4-Acryloylamidobenzo-18-crown-6
描述
4-Acryloylamidobenzo-18-crown-6 is a chemical compound with the molecular formula C19H27NO7 and a molecular weight of 381.43 g/mol . It is a derivative of benzo-18-crown-6, a well-known crown ether, and features an acryloylamide group attached to the benzene ring. This compound is typically a white solid and is soluble in organic solvents . Crown ethers like this compound are known for their ability to form stable complexes with metal ions, making them valuable in various chemical applications .
准备方法
The synthesis of 4-Acryloylamidobenzo-18-crown-6 can be achieved through several synthetic routes. A common method involves the reaction of benzo-18-crown-6 with acryloyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
化学反应分析
4-Acryloylamidobenzo-18-crown-6 undergoes various chemical reactions, including:
Substitution Reactions: The acryloylamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the acryloyl group.
Polymerization: The acryloyl group can undergo free radical polymerization, forming polymers with crown ether functionalities.
Complexation: The crown ether moiety can form stable complexes with metal ions, particularly alkali and alkaline earth metals.
Common reagents used in these reactions include bases like triethylamine, radical initiators for polymerization, and metal salts for complexation . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
4-Acryloylamidobenzo-18-crown-6 has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-Acryloylamidobenzo-18-crown-6 primarily involves its ability to form stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, stabilizing them through electrostatic interactions and coordination bonds . This complexation ability is crucial for its applications in sensing, catalysis, and material science .
相似化合物的比较
4-Acryloylamidobenzo-18-crown-6 can be compared with other crown ethers such as:
Benzo-18-crown-6: Lacks the acryloylamide group, making it less versatile in polymerization reactions.
Dibenzo-18-crown-6: Contains two benzene rings, offering different complexation properties.
4-Aminobenzo-18-crown-6: Features an amino group instead of an acryloylamide group, which affects its reactivity and applications.
The uniqueness of this compound lies in its acryloylamide group, which allows for polymerization and the formation of functional materials with crown ether properties .
属性
IUPAC Name |
N-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7/c1-2-19(21)20-16-3-4-17-18(15-16)27-14-12-25-10-8-23-6-5-22-7-9-24-11-13-26-17/h2-4,15H,1,5-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHKKCVGQTWASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369235 | |
| Record name | ST50759498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68865-32-7 | |
| Record name | ST50759498 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Acryloylamidobenzo-18-crown-6 interact with its target, and what are the downstream effects?
A: this compound is a crown ether that selectively binds to potassium ions (K+) []. This binding is facilitated by the crown ether ring structure, which creates a cavity that can accommodate the potassium ion. The acryloylamide group allows for the molecule to be incorporated into polymer matrices. This immobilization within a polymer has been shown to be advantageous for creating ion-selective sensors, as it minimizes leaching of the ionophore [].
Q2: What are the material compatibility and stability aspects of this compound?
A: this compound exhibits good compatibility with methacrylic-acrylic copolymer matrices []. This allows for the creation of "self-plasticizing" membranes that do not require the addition of external plasticizers, which are prone to leaching []. The immobilization of the crown ether within the polymer matrix also contributes to its stability, as it prevents leaching even when a plasticizer is present [].
Q3: How is this compound used in analytical methods and techniques?
A: this compound is used as a key component in the development of potassium-selective electrodes [] and potentially in other electrochemical sensing applications. Its ability to selectively bind potassium ions allows for the measurement of potassium concentrations in various media. Researchers utilize electrochemical techniques like square wave voltammetry to investigate the binding and transport properties of this compound within these sensing materials [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


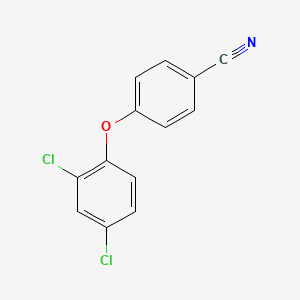
![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)
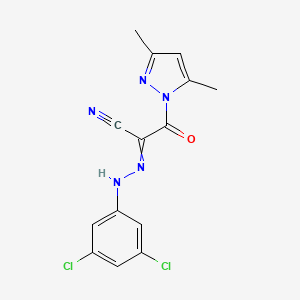
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)
